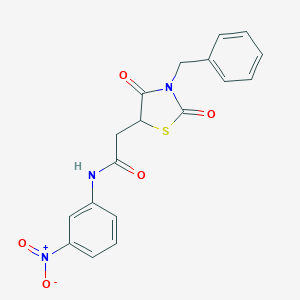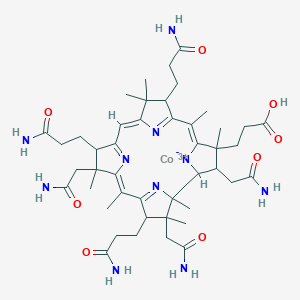
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide, also known as BZNA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for a variety of laboratory experiments. In
科学的研究の応用
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro, and has shown promise in animal studies as well. In addition, this compound has been found to have potential applications in the treatment of bacterial infections, as well as in the development of new drugs for a variety of other diseases.
作用機序
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. Specifically, this compound has been found to inhibit the activity of the enzyme lactate dehydrogenase, which is involved in the conversion of glucose to energy in cells. By inhibiting this enzyme, this compound is believed to disrupt the metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines in vitro. This compound has also been found to have antioxidant properties, and has been shown to scavenge free radicals in vitro.
実験室実験の利点と制限
One of the main advantages of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide for laboratory experiments is its relatively low cost and ease of synthesis. In addition, this compound has been found to be relatively stable under a variety of conditions, making it a useful compound for long-term experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are a number of potential future directions for research on 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide. One area of interest is in the development of new cancer treatments based on this compound and related compounds. In addition, further research is needed to fully understand the mechanism of action of this compound, and to identify other enzymes and pathways that may be affected by this compound. Finally, there is potential for the development of new drugs based on this compound for the treatment of a variety of other diseases, including bacterial infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its ease of synthesis, low cost, and stable properties make it a useful compound for laboratory experiments, particularly in the field of cancer research. Further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications for this compound in the development of new drugs.
合成法
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide involves the reaction of 3-nitrobenzyl bromide with thiourea in the presence of sodium hydroxide. The resulting compound is then reacted with ethyl chloroacetate to yield this compound. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
特性
分子式 |
C18H15N3O5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-13-7-4-8-14(9-13)21(25)26)10-15-17(23)20(18(24)27-15)11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22) |
InChIキー |
CQTLFVYNMWBULK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)


![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
